molecular formula C7H3ClF5NS B1433040 3-Chloro-5-(pentafluorosulfur)benzonitrile CAS No. 159727-28-3

3-Chloro-5-(pentafluorosulfur)benzonitrile

Cat. No.: B1433040
CAS No.: 159727-28-3
M. Wt: 263.62 g/mol
InChI Key: HASUULAKVNPSHK-UHFFFAOYSA-N
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Description

3-Chloro-5-(pentafluorosulfur)benzonitrile is a chemical compound with the molecular formula C7H3ClF5NS and a molecular weight of 263.61 g/mol It is characterized by the presence of a chloro group, a pentafluorosulfur group, and a benzonitrile moiety

Preparation Methods

The synthesis of 3-Chloro-5-(pentafluorosulfur)benzonitrile typically involves the introduction of the pentafluorosulfur group onto a chlorobenzonitrile precursor. One common method includes the reaction of 3-chlorobenzonitrile with sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure the complete substitution of the fluorine atoms .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-Chloro-5-(pentafluorosulfur)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

3-Chloro-5-(pentafluorosulfur)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(pentafluorosulfur)benzonitrile involves its interaction with specific molecular targets. The pentafluorosulfur group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Similar compounds to 3-Chloro-5-(pentafluorosulfur)benzonitrile include:

Properties

IUPAC Name

3-chloro-5-(pentafluoro-λ6-sulfanyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF5NS/c8-6-1-5(4-14)2-7(3-6)15(9,10,11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASUULAKVNPSHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101202923
Record name Sulfur, (3-chloro-5-cyanophenyl)pentafluoro-, (OC-6-21)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101202923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159727-28-3
Record name Sulfur, (3-chloro-5-cyanophenyl)pentafluoro-, (OC-6-21)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159727-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfur, (3-chloro-5-cyanophenyl)pentafluoro-, (OC-6-21)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101202923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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